molecular formula C11H7ClN2 B12969436 8-Chloropyrrolo[1,2-a]quinoxaline

8-Chloropyrrolo[1,2-a]quinoxaline

Cat. No.: B12969436
M. Wt: 202.64 g/mol
InChI Key: RDROZPCRSUDKNB-UHFFFAOYSA-N
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Description

8-Chloropyrrolo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-quinoxaline scaffold with a chlorine substituent at the 8-position. This structural motif is pivotal in medicinal chemistry due to its diverse biological activities, including anticancer, antimalarial, and antiviral properties . Its synthesis often involves halogenation strategies, such as Pd-catalyzed cross-coupling or FeCl3-mediated annulation .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

8-chloropyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C11H7ClN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H

InChI Key

RDROZPCRSUDKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

8-Chloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, carboxylic acid derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include substituted pyrroloquinoxalines and quinoxaline derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[1,2-a]quinoxaline Derivatives

4,5-Dihydropyrrolo[1,2-a]quinoxalines
  • Structural Difference : Partial saturation of the pyrrole ring reduces aromaticity.
  • Bioactivity: Retains antimalarial and anticancer activity but with reduced cytotoxicity compared to fully aromatic analogs. For example, JG1679 (non-hydrogenated) showed IC50 values of 1.2–3.8 µM against leukemia cells, while dihydro derivatives often require higher concentrations for similar effects .
  • Synthesis: Achieved via reductive amination or cyclization of 1-(2-aminophenyl)pyrroles .
Bispyrrolo[1,2-a]quinoxalines
  • Structural Difference: Two pyrrolo[1,2-a]quinoxaline units linked via piperazine or alkyl chains.
  • Bioactivity: Superior antimalarial activity (IC50 < 0.1 µM against Plasmodium falciparum) compared to monopyrrolo derivatives (IC50 ~1–10 µM). Methoxy substitutions further enhance potency .
  • Mechanism : Inhibits β-hematin formation, a key pathway in malaria parasite detoxification .

Heterocyclic Analogs: Indolo and Imidazo Derivatives

Indolo[1,2-a]quinoxalines
  • Structural Difference : Replacement of pyrrole with indole.
  • Bioactivity : Less explored pharmacologically but shows moderate cytotoxicity (e.g., IC50 ~10–50 µM in leukemia models). Lower antimalarial efficacy compared to pyrrolo analogs .
  • Optical Properties : Exhibits distinct fluorescence with smaller Stokes shifts (2 nm) and higher quantum yields (ΦF = 0.55) than dipyrrolo derivatives (ΦF = 0.43) .
Imidazo[1,5-a]quinoxalines
  • Structural Difference : Pyrrole replaced by imidazole.
  • Bioactivity : Broader kinase inhibition profiles but reduced selectivity in anticancer assays .
  • Synthesis : I2-catalyzed sp2 C–H coupling enables efficient one-pot synthesis (yields >80%) .

Substituted Derivatives: Fluoro, Ferrocene, and Phenyl Groups

4-Chloro-8-Fluoropyrrolo[1,2-a]quinoxaline
  • Structural Feature : Dual halogenation (Cl and F) at positions 8 and 4.
  • Impact : Enhanced lipophilicity and electron-withdrawing effects improve blood-brain barrier penetration in CNS-targeted therapies .
Ferrocene-Conjugated Derivatives
  • Structural Feature: Ferrocenyl groups attached to the quinoxaline core.
  • Bioactivity : Moderate antimalarial activity (IC50 = 0.5–5 µM), with compound 2a showing β-hematin inhibition (IC50 = 2.1 equivalents) .
Phenyl-Substituted Dipyrroloquinoxalines
  • Optical Properties : Phenyl groups at positions 3 and 10 induce a 40–50 nm bathochromic shift in fluorescence, useful for bioimaging .

Comparative Data Tables

Table 2: Optical Properties of Fluorescent Analogs

Compound λem (nm) ΦF Stokes Shift (nm) Reference
Dipyrrolo[1,2-a]quinoxaline (2a) 416 0.43 19
Diindolo[1,2-a]quinoxaline (2b) 367 0.55 2
Phenyl-substituted (3d) 467 0.38 51

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